molecular formula C24H30N6O3 B6033627 2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate

2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate

Cat. No.: B6033627
M. Wt: 450.5 g/mol
InChI Key: GMCXJFPWWYVGRO-UHFFFAOYSA-N
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Description

2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate is a complex organic compound featuring a tetrazole ring, a morpholine ring, and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring . The morpholine ring can be introduced via a nucleophilic substitution reaction with a suitable halide precursor . The final step involves the coupling of the tetrazole and morpholine-containing intermediate with N-naphthalen-1-ylcarbamate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets in the body. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to bind to enzymes and receptors with high affinity . This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate is unique due to its combination of a tetrazole ring, a morpholine ring, and a naphthalene moiety. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-[5-(1-morpholin-4-ylcyclohexyl)tetrazol-1-yl]ethyl N-naphthalen-1-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c31-23(25-21-10-6-8-19-7-2-3-9-20(19)21)33-18-15-30-22(26-27-28-30)24(11-4-1-5-12-24)29-13-16-32-17-14-29/h2-3,6-10H,1,4-5,11-18H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCXJFPWWYVGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NN=NN2CCOC(=O)NC3=CC=CC4=CC=CC=C43)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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